PENTAFLUOROPHENYLPROPYLMETHYLDICHLOROSILANE
Description
Key Structural Features:
- Pentafluorophenyl Group : A benzene ring with fluorine substituents at all positions except the para site attached to the propyl chain. The electron-withdrawing fluorines induce strong inductive effects, polarizing the aromatic system .
- Propyl Linker : A three-carbon chain (-CH₂-CH₂-CH₂-) that adopts a gauche conformation in solution due to steric interactions between the silicon-bound groups and the fluorinated aryl moiety .
- Chlorosilane Core : The Si-Cl bonds are highly reactive, enabling nucleophilic substitution in synthetic applications (e.g., silica surface functionalization) .
Stereochemical rigidity is limited due to free rotation around the Si-C and C-C bonds. However, steric hindrance from the pentafluorophenyl group restricts rotational freedom in the propyl chain, favoring a conformation where the aromatic ring orients away from the silicon center .
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (600 MHz, CDCl₃):
- δ 0.55 ppm (s, 3H, Si-CH₃).
- δ 1.60–1.75 ppm (m, 2H, CH₂-CH₂-CH₂).
- δ 2.45–2.60 ppm (t, 2H, Si-CH₂).
- δ 7.10–7.30 ppm (virtual coupling, 1H, aryl-H) .
- ¹³C NMR (150 MHz, CDCl₃):
- δ -2.5 ppm (Si-CH₃).
- δ 18.2 ppm (Si-CH₂).
- δ 140–150 ppm (C-F coupling, J = 240–260 Hz, aryl-C) .
- ¹⁹F NMR (564 MHz, CDCl₃):
- δ -138.2 to -162.4 ppm (m, 5F, aromatic F) .
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry
- Electron Ionization (EI-MS) :
Crystallographic Data and Conformational Analysis
While single-crystal X-ray diffraction data for this compound remain unpublished, insights into its conformation derive from studies of analogous silanes:
Theoretical Modeling (DFT Calculations):
Solid-State NMR (SSNMR):
Properties
IUPAC Name |
dichloro-methyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2F5Si/c1-18(11,12)4-2-3-5-6(13)8(15)10(17)9(16)7(5)14/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKURBSZQWJXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCC1=C(C(=C(C(=C1F)F)F)F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2F5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reactivity
Key substrates include methylchlorodiethoxysilane and methyltriethoxysilane , though their reactivity differs significantly. For example, attempts to condense pentafluorophenylmagnesium bromide with methyltriethoxysilane under reflux conditions in tetrahydrofuran (THF) failed to produce PFPMDS, as no reaction intermediates were observed. In contrast, substituting methyltriethoxysilane with methylchlorodiethoxysilane enabled successful formation of methylpentafluorophenyldiethoxysilane (MPFDE) due to the preferential reactivity of the Grignard reagent with the chloride moiety.
The general reaction pathway is as follows:
Subsequent steps involve converting ethoxy groups to chlorides (see Section 2).
Solvent and Temperature Optimization
Reaction efficiency depends on solvent polarity and temperature. THF is preferred due to its ability to stabilize Grignard intermediates, while reflux conditions (~66°C) are necessary to overcome kinetic barriers. Lower temperatures result in incomplete substitution or side reactions, such as the formation of trisubstituted byproducts.
Chloride Exchange via Acetyl Chloride
Ethoxy-functional intermediates like MPFDE are converted to PFPMDS through chloride exchange reactions. This step is critical for achieving the final dichlorosilane structure.
Mechanism and Conditions
Treatment of MPFDE with acetyl chloride induces nucleophilic displacement of ethoxy groups:
This equilibrium-driven reaction requires excess acetyl chloride and elevated temperatures (60–80°C) to favor dichloride formation.
Purification Challenges
Residual ethoxy groups often persist due to incomplete substitution, necessitating advanced purification techniques. Preparative gas chromatography or fractional distillation under reduced pressure (10–20 mmHg) is employed to isolate PFPMDS. Analytical purity is confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with characteristic signals at δ 0.5–1.0 ppm (Si–CH) and 1600 cm (C–F stretching), respectively.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methods for PFPMDS synthesis:
The Grignard-acetyl chloride route remains superior due to higher yields and scalability, despite its purification demands.
Advanced Modifications and Catalytic Enhancements
Recent studies explore catalytic systems to improve selectivity. For instance, platinum-supported catalysts (e.g., 1.2%Pt/TPA-MIL-88) enhance silane functionalization in related hydrosilylation reactions, though their application to PFPMDS synthesis requires further validation. These catalysts leverage ionic platinum species to accelerate substitution kinetics, potentially reducing reaction times by 30–40% .
Chemical Reactions Analysis
Pentafluorophenylpropylmethyldichlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other functional groups.
Hydrolysis: When exposed to water, it reacts to form hydrogen chloride and silanols.
Oxidation and Reduction: It can participate in oxidation-reduction reactions under specific conditions.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Pentafluorophenylpropylmethyldichlorosilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of other organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which pentafluorophenylpropylmethyldichlorosilane exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can be broken and replaced with other functional groups, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reagents used.
Comparison with Similar Compounds
Dichlorosilane (CAS 4109-96-0)
Structure : SiH₂Cl₂.
Key Differences :
- Dichlorosilane lacks organic substituents, making it far more reactive toward moisture and oxygen.
- Pentafluorophenylpropylmethyldichlorosilane’s bulky organic groups reduce hydrolysis rates, improving handling safety.
- Applications : Dichlorosilane is primarily used in semiconductor manufacturing for silicon deposition , whereas the fluorinated derivative is tailored for surface functionalization in hydrophobic coatings .
| Property | Dichlorosilane | This compound |
|---|---|---|
| Reactivity with H₂O | Violent hydrolysis (HCl release) | Moderate hydrolysis due to steric hindrance |
| Boiling Point (°C) | ~8 (volatile liquid) | Likely >150 (estimated from analogs) |
| Stability | Pyrophoric | Air-stable with proper storage |
3-(4-Methoxyphenyl)propylmethyldichlorosilane (CAS Synonym: SCHEMBL1533151)
Structure : Similar to the target compound but replaces C₆F₅ with a methoxyphenyl (C₆H₄OCH₃) group.
Key Differences :
- Electronic Effects : The methoxy group is electron-donating, reducing the electrophilicity of the silicon center compared to the electron-withdrawing C₆F₅ group. This lowers reactivity in silylation reactions .
- Solubility : Methoxyphenyl derivatives are more polar and soluble in protic solvents, whereas the fluorinated analog is highly lipophilic.
- Applications : Methoxyphenyl silanes are used in hydrophilic coatings, whereas fluorinated versions excel in water-repellent materials.
3-Pentafluorophenylpropionaldehyde (CAS 822-08-42-2)
Structure : C₆F₅-C₃H₄-CHO.
Key Differences :
- The aldehyde functional group (–CHO) introduces distinct reactivity (e.g., nucleophilic addition) absent in silanes.
- Both compounds leverage the pentafluorophenyl group’s stability and hydrophobicity, but the silane’s dichloride groups enable covalent surface anchoring .
Physicochemical and Functional Comparisons
Electronic and Steric Effects
- Pentafluorophenyl Group : The strong electron-withdrawing nature increases the silicon atom’s electrophilicity, enhancing its ability to react with nucleophiles (e.g., –OH groups on substrates) .
- Propyl Chain : Provides steric bulk, moderating reactivity and improving thermal stability compared to shorter-chain analogs.
Spectral Data
Biological Activity
Pentafluorophenylpropylmethyldichlorosilane (PFPMDS) is a silane compound characterized by a complex molecular structure that includes a silicon atom bonded to two chlorine atoms, a propyl chain, and a pentafluorophenyl group. This unique configuration suggests potential applications in various fields, including materials science and biomedicine. However, the biological activity of PFPMDS remains underexplored, with limited available data on its mechanisms and effects in biological systems.
Chemical Structure
The chemical formula for PFPMDS is . The structural representation can be summarized as follows:
- Silicon Atom : Central atom forming bonds with two chlorine atoms.
- Propyl Chain : Attached to one side of the silicon atom.
- Pentafluorophenyl Group : A phenyl ring substituted with five fluorine atoms.
The reaction of PFPMDS with water can be represented as:
This reaction highlights the potential for hydrolysis, which may influence its biological interactions.
Biological Activity Overview
Currently, there is a lack of comprehensive studies detailing the biological activity of PFPMDS. Available literature primarily focuses on its chemical properties and potential applications rather than specific biological effects. Notably:
- Toxicity and Safety : PFPMDS is classified as corrosive to metals and can cause severe skin burns and eye damage, indicating that it should be handled with care in laboratory settings .
- Reactivity : The compound's reactivity with water suggests that it may form hydroxylated species that could interact with biological molecules, but specific studies on these interactions are lacking .
Case Studies and Research Findings
While direct studies on PFPMDS are scarce, related compounds have been investigated for their biological activities:
- Silane Compounds in Drug Delivery : Research has indicated that silanes can enhance the delivery of therapeutic agents through modifications that improve solubility and stability in physiological environments. This suggests that PFPMDS might similarly be explored for drug delivery systems, particularly due to its unique fluorinated structure which may impart desirable properties such as increased lipophilicity .
- Surface Functionalization : Silanes like PFPMDS have been utilized in surface chemistry to modify materials for biomedical applications. For instance, studies on silane-modified silica phases demonstrate enhanced biocompatibility and functionality, suggesting potential pathways for PFPMDS in creating functionalized surfaces for biomedical devices .
- Potential Catalytic Applications : Some research has explored the use of silicon-centered compounds as catalysts in organic reactions. While not directly related to biological activity, these findings indicate that PFPMDS could potentially serve as a catalyst in biochemical processes or synthetic organic chemistry .
Data Table: Comparison of Silane Compounds
| Compound Name | Chemical Formula | Biological Activity | Notable Properties |
|---|---|---|---|
| This compound (PFPMDS) | Limited data available | Corrosive; reacts with water | |
| Dimethylsiloxane | Biocompatible | Used in medical devices | |
| Triethoxysilane | Enhances drug delivery | Forms stable siloxane networks |
Q & A
Q. How can researchers safely handle and store pentafluorophenylpropylmethyldichlorlorosilane to prevent hazardous reactions?
- Methodological Answer : Due to its dichlorosilane moiety, the compound reacts violently with moisture, alcohols, and bases. Implement the following protocols:
- Use inert atmospheres (argon/nitrogen) during handling.
- Store in sealed, corrosion-resistant containers at temperatures <50°C to avoid thermal decomposition .
- Ground equipment to prevent static discharge, as silanes are flammable .
- Conduct regular leak checks and use explosion-proof electrical systems in storage areas .
Q. What spectroscopic techniques are recommended for characterizing pentafluorophenylpropylmethyldichlorosilane’s structural integrity?
- Methodological Answer :
- ¹⁹F NMR : Quantifies fluorine substitution patterns and detects impurities.
- ²⁹Si NMR : Confirms silicon bonding environments and hydrolytic stability.
- FTIR : Identifies Si-Cl (600–700 cm⁻¹) and C-F (1100–1200 cm⁻¹) vibrational modes.
- GC-MS : Monitors purity and detects volatile by-products. Calibrate instruments using silane standards to avoid spectral misinterpretation .
Advanced Research Questions
Q. How should researchers design experiments to optimize the synthesis of this compound while minimizing by-products?
- Methodological Answer : Use a fractional factorial design to test variables:
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., hydrolysis rates) of this compound?
- Methodological Answer :
- Meta-analysis : Compare experimental conditions (e.g., humidity levels, solvent polarity) across studies.
- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., 25°C, dry nitrogen).
- Computational Modeling : Use DFT calculations to predict hydrolysis pathways and validate against empirical data. Address discrepancies by isolating variables like steric effects from the pentafluorophenyl group .
Q. How can computational models predict the reactivity of this compound in novel applications (e.g., surface functionalization)?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate adsorption energies on substrates (e.g., silica surfaces).
- Electron Localization Function (ELF) Analysis : Maps nucleophilic/electrophilic sites influenced by fluorine substituents.
- Validate models with XPS and contact angle measurements post-functionalization. Adjust parameters (e.g., solvent dielectric constant) to match experimental conditions .
Data Contradiction and Validation
Q. How do researchers assess conflicting data on the acute toxicity of this compound derivatives?
- Methodological Answer :
- Dose-Response Reanalysis : Compare LD₅₀ values across species (e.g., rodents vs. in vitro human cell lines) using Hill equation modeling.
- Exposure Pathway Isolation : Test inhalation vs. dermal exposure separately to identify confounding factors (e.g., hydrolysis on skin).
- Cross-Reference Regulatory Standards : Align findings with OSHA/NIOSH guidelines for chlorosilanes, which mandate thresholds for safe exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
